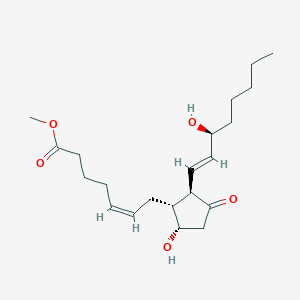
(1R,3S)-3-Aminociclohexanol
Descripción general
Descripción
(1R,3S)-3-Aminocyclohexanol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring. The compound’s chirality arises from the specific spatial arrangement of these groups, making it an interesting subject for stereochemical studies.
Aplicaciones Científicas De Investigación
(1R,3S)-3-Aminocyclohexanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
Target of Action
Similar compounds such as spectinomycin, an aminocyclitol antibiotic, have been shown to target the 30s ribosomal subunit .
Mode of Action
It’s worth noting that spectinomycin, a related compound, inhibits protein synthesis in bacterial cells by acting on the 30s ribosomal subunit .
Biochemical Pathways
Related compounds like spectinomycin have been shown to exert regional effects on ribosomal structure .
Result of Action
Related compounds such as (1r,3s)-rsl3 have been shown to induce cell death in ht22 wild-type cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-Aminocyclohexanol typically involves the reduction of corresponding ketones or the cyclization of appropriate precursors. One common method is the asymmetric reduction of 3-aminocyclohexanone using chiral catalysts to achieve high enantioselectivity. Another approach involves the cyclization of amino alcohols under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of (1R,3S)-3-Aminocyclohexanol often employs catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the reduction of precursor compounds. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1R,3S)-3-Aminocyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-aminocyclohexanone or 3-aminocyclohexanal.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Comparación Con Compuestos Similares
(1S,3R)-3-Aminocyclohexanol: The enantiomer of (1R,3S)-3-Aminocyclohexanol with similar chemical properties but different biological activities.
3-Aminocyclopentanol: A structurally related compound with a five-membered ring instead of a six-membered ring.
3-Aminocycloheptanol: Another related compound with a seven-membered ring.
Uniqueness: (1R,3S)-3-Aminocyclohexanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to form stable chiral complexes makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
IUPAC Name |
(1R,3S)-3-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIPYGXPZUDDP-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480732 | |
| Record name | (1R,3S)-3-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110772-22-9 | |
| Record name | 3-Aminocyclohexanol, (1R,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3S)-3-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINOCYCLOHEXANOL, (1R,3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QYD5GX32S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)








